2-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde
Overview
Description
2-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde is an organic compound that features a quinoline moiety linked to a benzaldehyde group through an ethoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde typically involves the reaction of 2-methyl-8-quinolinol with 2-bromoethanol to form 2-{2-[(2-methyl-8-quinolinyl)oxy]ethanol}. This intermediate is then reacted with 2-bromobenzaldehyde under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The quinoline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a catalyst such as aluminum chloride (AlCl₃) and an electrophile like bromine (Br₂).
Major Products Formed
Oxidation: 2-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzoic acid.
Reduction: 2-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzyl alcohol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
2-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzonitrile
- 2-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}acetohydrazide
- 2-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}ethylamine dihydrochloride
Uniqueness
2-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde is unique due to the presence of both a quinoline moiety and an aldehyde group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features make it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-[2-(2-methylquinolin-8-yl)oxyethoxy]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-14-9-10-15-6-4-8-18(19(15)20-14)23-12-11-22-17-7-3-2-5-16(17)13-21/h2-10,13H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFCMQPVMRHEER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCOC3=CC=CC=C3C=O)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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